(1S,3R,6R,7S,9E,15R,16R)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol
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Overview
Description
The compound (1S,3R,6R,7S,9E,15R,16R)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[85103,7013,16]hexadec-9-ene-13,15-diol is a complex organic molecule with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the various functional groups. The synthetic route may start with simpler precursors, such as cyclohexane derivatives, which undergo a series of cyclization and functionalization reactions. Key steps may include:
Cyclization reactions: Formation of the tetracyclic core through intramolecular cyclization.
Functional group introduction: Addition of methyl groups and the conjugated diene system through selective alkylation and dehydrogenation reactions.
Stereoselective synthesis: Control of stereochemistry at multiple chiral centers using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Batch or continuous flow processes: Depending on the reaction conditions and the need for precise control over reaction parameters.
Catalyst selection: Use of efficient and recyclable catalysts to minimize waste and reduce production costs.
Purification techniques: Implementation of advanced purification methods, such as chromatography and crystallization, to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Conversion of double bonds or carbonyl groups to single bonds or alcohols.
Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), or nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of diols, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Study of its unique tetracyclic structure and reactivity, development of new synthetic methodologies, and exploration of its potential as a building block for more complex molecules.
Biology: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Exploration of its potential as a therapeutic agent, including its mechanism of action and efficacy in preclinical and clinical studies.
Industry: Use as a precursor for the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme inhibition or activation: Binding to the active site of an enzyme and modulating its activity.
Receptor binding: Interaction with cell surface or intracellular receptors, leading to downstream signaling events.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,33R,35R,36R,37S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol .
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol .
Uniqueness
The uniqueness of the compound lies in its specific tetracyclic structure, the presence of multiple chiral centers, and the conjugated diene system
Properties
Molecular Formula |
C25H38O3 |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(1S,3R,6R,7S,9E,15R,16R)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-23(4)13-21-22-18(9-10-20(19)23)14-28-25(22,27)15-24(21,5)26/h6-9,17,19-22,26-27H,10-15H2,1-5H3/b8-6-,18-9-/t17-,19+,20-,21-,22-,23+,24+,25?/m0/s1 |
InChI Key |
IBUCSLMTZXQXRS-DMUKEWMYSA-N |
Isomeric SMILES |
C[C@@H](/C=C\C=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C\3/COC4([C@@H]3[C@H](C2)[C@](C4)(C)O)O)C |
Canonical SMILES |
CC(C=CC=C(C)C)C1CCC2(C1CC=C3COC4(C3C(C2)C(C4)(C)O)O)C |
Origin of Product |
United States |
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